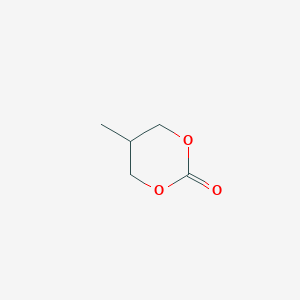

5-Methyl-1,3-dioxan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87831-99-0 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

5-methyl-1,3-dioxan-2-one |

InChI |

InChI=1S/C5H8O3/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3 |

InChI Key |

FIURNUKOIGKIJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)OC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 1,3 Dioxan 2 One

Catalytic Strategies for 5-Methyl-1,3-dioxan-2-one Synthesis

Catalysis is central to the modern synthesis of 1,3-dioxan-2-one (B34567) structures, enabling reactions under milder conditions and with greater control. Methodologies range from metal-based catalysts to organocatalytic and enzymatic systems, each offering distinct advantages.

Metal-based catalysts are widely employed for the synthesis of six-membered cyclic carbonates from either 1,3-diols or substituted oxetanes. One of the earliest general methods for the direct carboxylative cyclization of 1,3-diols with carbon dioxide was developed using Cerium(IV) oxide (CeO₂). nih.govrsc.org In this process, the CeO₂ catalyst, in conjunction with 2-cyanopyridine (B140075) as a dehydrating agent, effectively converts 1,3-diols into their corresponding cyclic carbonates in good to excellent yields under a CO₂ atmosphere. nih.govrsc.org The proposed mechanism involves the formation of a cerium alkoxide, followed by CO₂ insertion and subsequent intramolecular cyclization. nih.govrsc.org

Another significant metal-catalyzed route involves the ring-expansion of oxetanes with CO₂. rsc.org This reaction is more challenging than the corresponding reaction with oxiranes (epoxides) to form five-membered rings. rsc.org Various catalytic systems have been developed to improve yields for this transformation. For the synthesis of a closely related compound, 5,5-dimethyl-1,3-dioxan-2-one (B1295347), from 3,3-dimethyloxetane (B1346095), catalysts such as iron and aluminum triphenolate complexes have been utilized. rsc.org

Table 1: Metal-Catalyzed Synthesis of 5,5-dimethyl-1,3-dioxan-2-one from 3,3-dimethyloxetane and CO₂

| Catalyst | Co-catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Fe(TPhOA)]₂ (0.5 mol%) | Bu₄NI (5 mol%) | 0.2 | 85 | 66 | 28 | rsc.org |

| Al triphenolate (0.5 mol%) | Bu₄NI (2.5 mol%) | 1.0 | 70 | 18 | 9 | rsc.org |

Organocatalysis presents a metal-free alternative for the synthesis of 1,3-dioxan-2-ones. A notable strategy involves the carboxylative cyclization of 1,3-diols with CO₂ under mild conditions. Researchers have demonstrated that the strong, non-nucleophilic base 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) can promote this reaction effectively at room temperature and atmospheric pressure of CO₂. nih.govrsc.org This method tolerates important functional groups like esters and ethers. rsc.org

The mechanism, supported by Density Functional Theory (DFT) calculations, proceeds through an addition/elimination pathway. rsc.org To achieve good yields, the strategy often employs a two-step, one-pot procedure where the diol first reacts with DBU and CO₂, followed by the addition of tosyl chloride (TsCl) and a tertiary amine like triethylamine (B128534) (NEt₃) to facilitate the cyclization. bath.ac.uk This DBU/TsCl system avoids harsh conditions and provides a novel, mild alternative to phosgene-based reagents. researchgate.net

Table 2: DBU-Promoted Synthesis of Substituted 1,3-dioxan-2-ones from 1,3-Diols and CO₂

| Substrate (1,3-Diol) | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2,2-dimethyl-1,3-propanediol | DBU, TsCl, NEt₃, CO₂ (1 atm), rt | 70 | researchgate.net |

| 1-phenyl-1,3-propanediol | 49 | bath.ac.uk |

Enzymatic catalysis offers a highly selective and green route for producing cyclic carbonates. The direct synthesis of 1,3-dioxan-2-one and its methylated derivatives has been achieved using lipases. researchgate.net This method typically involves the transesterification of a 1,3-diol with a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). google.comgoogle.com

The most commonly used enzyme for this transformation is immobilized lipase (B570770) B from Candida antarctica (Novozym® 435). google.comgoogle.com The reaction proceeds in a two-step manner where the lipase first catalyzes the formation of a linear monocarbonate intermediate from the diol and DMC. researchgate.net This intermediate then undergoes thermal cyclization to yield the final six-membered cyclic carbonate. researchgate.net The chemospecificity of the lipase allows for high yields, particularly with diols containing secondary or tertiary alcohols. researchgate.net For example, the reaction of 1,3-butanediol (B41344) with DMC using Novozym® 435 can produce this compound. researchgate.netresearchgate.net

Table 3: Lipase-Catalyzed Synthesis of Six-Membered Cyclic Carbonates

| Substrate (1,3-Diol) | Carbonate Source | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| 1,3-Propanediol (B51772) | DMC or DEC | Novozym® 435 | Successful synthesis of trimethylene carbonate (unsubstituted 1,3-dioxan-2-one). | google.com |

| 1,3-Butanediol | DMC | Novozym® 435 | Yield of 85.5% for this compound via thermal cyclization of the intermediate. | researchgate.net |

| 3-Methyl-1,3-butanediol | DMC | Novozym® 435 | Yield of 99.3% for the corresponding cyclic carbonate. | researchgate.net |

Organocatalytic Approaches to this compound

Phosgene-Free Synthesis of this compound from Carbon Dioxide

Utilizing carbon dioxide as a renewable, non-toxic, and inexpensive C1 source is a primary goal in green chemistry. rsc.org Several successful strategies have been developed to incorporate CO₂ into 1,3-diols or their precursors to form this compound and related structures, completely avoiding the use of hazardous phosgene (B1210022). nih.govrsc.org

While the cycloaddition of carbon dioxide to epoxides (oxiranes) is a well-established route to five-membered cyclic carbonates, the synthesis of six-membered rings like 1,3-dioxan-2-one requires a different precursor: oxetane (B1205548). rsc.orgresearchgate.net The ring-expansion of these four-membered ether rings with CO₂ is considerably more challenging due to the higher stability of the starting material. rsc.orgresearchgate.net

The reaction requires a catalyst to proceed efficiently. Early work demonstrated that organoantimony compounds like tetraphenylantimony iodide (Ph₄SbI) could catalyze the reaction between oxetane and CO₂ under high pressure to give the unsubstituted 1,3-dioxan-2-one in high yield. rsc.org Subsequent research has focused on developing more efficient catalytic systems to improve yields, especially for substituted oxetanes. For instance, the synthesis of 5,5-dimethyl-1,3-dioxan-2-one from 3,3-dimethyloxetane has been achieved using various metal catalysts, although yields can be modest, highlighting the difficulty of the transformation. rsc.org

Table 4: Catalytic Cycloaddition of CO₂ to Oxetanes to Form 1,3-Dioxan-2-ones

| Substrate | Catalyst System | Pressure (MPa) | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Oxetane | Ph₄SbI (2 mol%) | 4.9 | 100 | 1,3-dioxan-2-one | 96 | rsc.org |

| Oxetane | VO(acac)₂ / n-Bu₄NBr (5 mol% each) | 3.5 | 60 | 1,3-dioxan-2-one | 95 | rsc.org |

| 3,3-dimethyloxetane | [Fe(TPhOA)]₂ / Bu₄NI | 0.2 | 85 | 5,5-dimethyl-1,3-dioxan-2-one | 28 | rsc.org |

An alternative phosgene-free route that uses carbon monoxide (CO) instead of CO₂ is the oxidative carbonylation of 1,3-diols. This method provides a general, practical, and efficient approach to six-membered cyclic carbonates. The reaction is typically catalyzed by a palladium iodide (PdI₂) and potassium iodide (KI) system. bath.ac.uk

The process involves reacting a 1,3-diol with a mixture of carbon monoxide and an oxidant, typically air, at elevated temperatures. bath.ac.uk The palladium catalyst facilitates the insertion of CO into the diol structure, followed by an intramolecular cyclization to form the carbonate ring. ucl.ac.uk This method has been successfully applied to a variety of 1,2- and 1,3-diols, affording the corresponding five- and six-membered cyclic carbonates in good to excellent yields (66-94%). ucl.ac.uk In some instances, the use of a dehydrating agent, such as trimethyl orthoacetate, is necessary to achieve optimal product selectivity. bath.ac.ukucl.ac.uk

Transesterification-Based Routes to this compound

Transesterification represents a common and direct approach for synthesizing cyclic carbonates from diols and a carbonate source, such as dimethyl carbonate (DMC). This method avoids the use of highly toxic reagents like phosgene. The reaction involves the exchange of the alkoxy groups of the carbonate with the hydroxyl groups of the diol, leading to the formation of the cyclic carbonate and a byproduct, typically methanol (B129727).

The reaction between 1,3-butanediol and dimethyl carbonate is a key route for preparing this compound. However, the product distribution is highly dependent on the catalyst and reaction conditions. Research has shown that the competition between the desired intramolecular cyclization to form the six-membered ring and intermolecular oligomerization or the formation of linear dicarbonates is a significant challenge. researchgate.net

A study by Tundo and coworkers investigated the transesterification of 1,3-butanediol with DMC using methyltrioctylphosphonium methylcarbonate (B8334205) ([P8,8,8,1][MeOCO2]) as a catalyst. researchgate.netresearchgate.net Their findings indicated that, unlike 1,2-diols which readily form five-membered cyclic carbonates, 1,3-diols such as 1,3-butanediol predominantly yield linear dicarbonate (B1257347) products under similar conditions. researchgate.net When a mixture of 1,3-butanediol and DMC (in a 1:20 molar ratio) was heated at 90 °C with the phosphonium (B103445) salt catalyst, the reaction proceeded towards the formation of mono- and di-carbonate derivatives rather than the cyclic product, this compound. researchgate.netrsc.org After 23 hours, the yield of the cyclic carbonate was minimal, with the main products being the linear transesterification derivatives. researchgate.net An 87% yield of the linear dicarbonate product was achieved, which could be isolated in 72% yield after vacuum distillation. researchgate.net This highlights a significant challenge in directing the reaction towards cyclization for six-membered rings derived from unsubstituted or minimally substituted 1,3-diols.

In contrast, other catalytic systems have been explored for related diols. For instance, sodium aluminate (NaAlO2) has been effectively used to catalyze the transesterification of 2,3-butanediol (B46004) with DMC, producing butenyl carbonate with a high yield of 96.2%. rsc.org While this involves a different isomer of butanediol, it underscores the critical role of the catalyst in facilitating the transesterification and cyclization process. The NaAlO2 catalyst is believed to provide the necessary acid-base active sites to promote the reaction. rsc.org

Interactive Data Table: Catalytic Systems in the Transesterification of Butanediols with DMC

| Diol | Catalyst | Temp. (°C) | Molar Ratio (Diol:DMC:Cat) | Time (h) | Primary Product | Yield (%) | Citation |

| 1,3-Butanediol | [P8,8,8,1][MeOCO2] | 90 | 1:20:0.005 | 23 | Linear Dicarbonate | 87 | researchgate.net |

| 2,3-Butanediol | NaAlO2 | 120 | 1:variable:0.1 (wt%) | 1 | Butenyl Carbonate | 96.2 | rsc.org |

Stereoselective Synthesis of this compound Enantiomers

The methyl group at the 5-position of the 1,3-dioxan-2-one ring creates a stereocenter, meaning the compound can exist as two enantiomers, (R)-5-methyl-1,3-dioxan-2-one and (S)-5-methyl-1,3-dioxan-2-one. The development of methods to selectively synthesize one enantiomer over the other is crucial for applications where stereochemistry is critical, such as in the synthesis of chiral polymers and pharmaceuticals.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis for the synthesis of chiral this compound often involves the kinetic resolution of the precursor, racemic 1,3-butanediol. Lipases are particularly effective biocatalysts for this purpose due to their high enantioselectivity in the acylation of alcohols.

The chemoenzymatic approach typically involves the selective acylation of one enantiomer of racemic 1,3-butanediol, leaving the other enantiomer unreacted. The separated chiral diol can then be cyclized to form the corresponding enantiopure cyclic carbonate. Immobilized Candida antarctica lipase B, commercially known as Novozym 435, is a widely used and highly effective catalyst for such resolutions. csic.esnih.govmdpi.com Lipases from Pseudomonas cepacia have also demonstrated high stereoselectivity in resolving alcohol intermediates. polimi.it

The general strategy proceeds as follows:

Enzymatic Kinetic Resolution: Racemic 1,3-butanediol is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer), producing a chiral monoacetate and leaving the unreacted (S)-enantiomer of the diol.

Separation: The resulting mixture of the chiral monoacetate and the unreacted chiral diol is separated using standard chromatographic techniques.

Cyclization: The separated enantiopure 1,3-butanediol is then reacted with a carbonate source, such as dimethyl carbonate or a phosgene equivalent, under conditions that promote cyclization to yield the enantiomerically pure (R)- or (S)-5-methyl-1,3-dioxan-2-one.

While specific studies detailing the kinetic resolution of 1,3-butanediol followed by cyclization to this compound are not extensively documented in the provided search results, the principle is well-established for a wide range of similar 1,2- and 1,3-diols. nih.govrug.nlcore.ac.uk The high enantiomeric ratios (E > 200) achieved in the resolution of similar substrates suggest this is a viable and potent strategy for accessing the enantiomers of this compound. rug.nl

Chiral Auxiliary Approaches for this compound

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While the direct application of chiral auxiliaries for the synthesis of this compound is not explicitly detailed in the provided search results, established principles of asymmetric synthesis allow for a proposed strategy. Popular and effective chiral auxiliaries include Evans oxazolidinones and pseudoephenamine. bath.ac.uknih.govresearchgate.net

A potential synthetic route could involve:

Attachment of Auxiliary: A prochiral precursor, such as a β-keto ester, could be attached to a chiral auxiliary like a pseudoephenamine amide.

Stereoselective Reduction: The ketone could then be stereoselectively reduced. The chiral auxiliary would shield one face of the carbonyl group, directing the hydride attack to the opposite face, thus establishing the desired stereochemistry at the hydroxyl group.

Further Modification and Cleavage: The resulting chiral β-hydroxy amide could undergo further transformations, followed by the cleavage of the auxiliary to yield an enantiopure derivative of 1,3-butanediol.

Cyclization: The obtained chiral diol would then be cyclized as described previously to furnish the target enantiomer of this compound.

This method offers high levels of diastereoselectivity (often >98:2 dr) for the key stereocenter-forming step. nih.gov The development of polymer-supported chiral auxiliaries also offers the advantage of easier separation and recycling of the auxiliary. bath.ac.uk

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Investigations into the formation of this compound focus on the pathways, transition states, and energy profiles of the synthesis.

Elucidation of Reaction Pathways and Transition States

The formation of this compound via transesterification of 1,3-butanediol with DMC is a multi-step process. While specific computational studies for this exact reaction were not found, the general mechanism for base-catalyzed transesterification is well-understood. masterorganicchemistry.com

The proposed pathway involves the following steps:

Deprotonation: A basic catalyst (B:) deprotonates one of the hydroxyl groups of 1,3-butanediol, forming a more nucleophilic alkoxide intermediate.

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of dimethyl carbonate. This results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating a methoxide (B1231860) anion (CH3O-) and forming a linear monocarbonate intermediate (3-hydroxybutyl methyl carbonate). The eliminated methoxide can deprotonate another molecule of the diol or be protonated by the methanol byproduct.

Intramolecular Cyclization: The remaining free hydroxyl group of the linear monocarbonate intermediate then attacks the internal carbonate carbonyl. This step can also be base-catalyzed. This intramolecular nucleophilic attack forms a second, cyclic tetrahedral intermediate.

Ring Closure: The cyclic intermediate collapses, eliminating another molecule of methoxide and forming the final product, this compound.

The preference for the formation of linear dicarbonates over the cyclic product, as observed with phosphonium salt catalysts, suggests that the rate of intermolecular transesterification of the linear monocarbonate intermediate with another molecule of DMC is faster than the rate of intramolecular cyclization under those specific conditions. researchgate.net The structure of the diol and the nature of the catalyst play a crucial role in dictating the relative energies of the transition states for the competing cyclization and intermolecular reaction pathways.

Kinetic and Thermodynamic Profiling of this compound Synthesis

The kinetic and thermodynamic aspects of the synthesis of this compound are critical for process design and optimization. The transesterification reaction is an equilibrium process. To drive the reaction towards the product side, it is often necessary to remove the methanol byproduct as it forms, for example, by distillation. rsc.org

Detailed kinetic modeling for the transesterification of 1,3-butanediol with DMC was not found in the provided search results. However, studies on similar systems, such as the transesterification of dimethyl carbonate with phenol, have described the reaction as conforming to pseudo-second-order kinetics, where a semi-empirical model can be derived to explain the kinetic behavior. acs.org Such models typically account for the influence of temperature and catalyst concentration on the reaction rate constant.

Thermodynamically, the formation of six-membered rings like 1,3-dioxan-2-ones is generally less favored than the formation of five-membered rings from 1,2-diols due to ring strain considerations. However, the ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored, which makes them valuable monomers. The competition between cyclization and the formation of linear oligomers or polymers is a key thermodynamic and kinetic challenge. The effective molarity of the reacting groups within the linear intermediate influences the rate of cyclization versus intermolecular reaction.

Process Intensification and Green Chemistry Principles in this compound Production Research

Research into the synthesis of this compound has been significantly influenced by the 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner. acs.orgmsu.edu These principles provide a framework for creating more sustainable chemical processes, from preventing waste and maximizing atom economy to using safer solvents and designing for energy efficiency. acs.orgmlsu.ac.iniwu.edu Process intensification, which involves developing smaller, cleaner, and more energy-efficient technologies, is a key enabler for implementing these principles in practice. researchgate.net

Catalysis and Renewable Feedstocks

A primary focus of green synthesis for cyclic carbonates is the replacement of hazardous reactants like phosgene and its derivatives. researchgate.net The direct synthesis from 1,3-diols and carbon dioxide (CO₂), a renewable and non-toxic C1 source, represents a significant advancement. rsc.org This approach aligns with the principles of using renewable feedstocks and designing less hazardous chemical syntheses. msu.edu

The reaction of 1,3-diols, such as 2-methyl-1,3-propanediol (B1210203), with CO₂ is a key route to this compound. However, this transformation is thermodynamically challenging and requires effective catalytic systems to proceed efficiently under mild conditions. rsc.org Researchers have explored various catalysts to facilitate this carboxylation/hydration cascade. For instance, cerium oxide (CeO₂) in the presence of 2-cyanopyridine as a dehydrating agent has proven effective for the synthesis of various cyclic carbonates from CO₂ and diols. amazonaws.com

Another green alternative to phosgene is dimethyl carbonate (DMC). The transesterification of 2-methyl-1,3-propanediol with DMC, catalyzed by onium salts, can produce this compound. rsc.org This method avoids toxic reagents and often utilizes catalysts that are stable and recyclable. rsc.org

Table 1: Catalytic Synthesis of this compound and Related Six-Membered Carbonates from Diols and CO₂

| Diol | Catalyst System | Pressure (MPa) | Temperature (K) | Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1,3-Butanediol | CeO₂ / 2-cyanopyridine | 5 | 413 | 24 | 24 | >99 | amazonaws.com |

| 2-Methyl-1,3-propanediol | CeO₂ / 2-cyanopyridine | 5 | 413 | 24 | 40 | >99 | amazonaws.com |

| 1,3-Propanediol | CeO₂ / 2-cyanopyridine | 5 | 413 | 24 | 41 | >99 | amazonaws.com |

This table is interactive. Data can be sorted by column.

The data indicates that while direct synthesis from CO₂ is highly selective, achieving high yields can require significant reaction times and specific catalytic systems. amazonaws.com

In a different approach, the reaction of 2-methyl-1,3-propanediol with dimethyl carbonate (DMC) was studied using a phosphonium methylcarbonate salt catalyst. rsc.org This reaction yielded a mixture of products, highlighting the challenge of selectivity in some green synthetic routes. rsc.org

Table 2: Product Distribution in the Transesterification of 2-Methyl-1,3-propanediol with DMC

| Product | Structure | Distribution (%) |

|---|---|---|

| This compound | Cyclic Carbonate | 58 |

| 3-Hydroxy-2-methylpropyl methyl carbonate | Monocarbonate | 19 |

| Dimethyl (2-methylpropane-1,3-diyl) dicarbonate | Dicarbonate | 23 |

This table is interactive. Data can be sorted by column. Source: rsc.org

Process Intensification via Flow Chemistry

Process intensification techniques, particularly continuous-flow chemistry, offer substantial advantages over traditional batch processing. researchgate.netmdpi.com Flow reactors provide superior control over reaction parameters like temperature and residence time, enhance heat and mass transfer, and improve safety by minimizing the volume of hazardous materials at any given time. mdpi.comrsc.org

The synthesis of this compound can be conceptually adapted to a continuous-flow system. For instance, the catalyzed reaction of 2-methyl-1,3-propanediol with CO₂ or DMC could be performed in a packed-bed reactor containing an immobilized catalyst. researchgate.net This setup would allow for continuous production, easy separation of the product from the catalyst, and catalyst recycling, aligning with green chemistry principles. acs.orgresearchgate.net The ability to precisely control temperature in a flow system can also help to minimize side reactions and improve selectivity towards the desired cyclic carbonate. rsc.org

Advanced reactor technologies, such as microreactors or Simulated Moving Bed Reactors (SMBR), could further intensify the process, leading to higher conversion and productivity even at lower temperatures. rsc.orgresearchgate.net These technologies represent the frontier of efficient chemical manufacturing, promising to make the production of chemicals like this compound more sustainable and economical. researchgate.net

Reaction Chemistry and Mechanistic Insights of 5 Methyl 1,3 Dioxan 2 One

Ring-Opening Reactions of 5-Methyl-1,3-dioxan-2-one

Ring-opening polymerization (ROP) is a primary reaction pathway for this compound, yielding aliphatic polycarbonates. These polymers are of significant interest due to their potential biocompatibility and biodegradability. researchgate.net The thermodynamics of the ROP of 1,3-dioxan-2-ones, including the 5-methyl derivative, generally favor the polymer form at all temperatures. rsc.orgresearchgate.net

The fundamental mechanism of ring-opening involves a nucleophilic attack on one of the carbonyl carbons of the carbonate group. This attack leads to the cleavage of an acyl-oxygen bond and the formation of a linear carbonate or, in the case of polymerization, a growing polymer chain. The most accepted mechanism for ROP initiated by an alcohol in the presence of a catalyst, such as stannous 2-ethylhexanoate (B8288628), is the coordination-insertion mechanism. researchgate.net In this process, the alcohol coordinates to the catalyst, forming a more nucleophilic metal alkoxide. This alkoxide then attacks the carbonyl carbon of the monomer, which is activated by coordination to the catalyst. researchgate.net This process is the rate-determining step in the polymerization. researchgate.net

In the context of enzymatic catalysis, lipases have been shown to effectively catalyze the ROP of a derivative, 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426). acs.orgfigshare.com The proposed mechanism involves the activation of the monomer by the enzyme, followed by nucleophilic attack by an initiating species.

A variety of catalysts can be employed to facilitate the ring-opening of this compound and its derivatives. These can be broadly categorized as metal-based catalysts, organocatalysts, and enzymes.

Metal-Based Catalysts: Stannous 2-ethylhexanoate is a widely used and studied catalyst for the ROP of cyclic esters and carbonates. researchgate.net Other metal-containing catalysts, including those based on zinc, have also been utilized. For instance, a binary system of a palladium complex and zinc alkoxide has been used for the ROP of a related cyclic carbonate, 5,5-dimethyl-4-ethenyl-1,3-dioxan-2-one. researchgate.net

Organocatalysts: N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs) are potent organocatalysts for ROP. figshare.comacs.org NHOs, for example, have demonstrated high reactivity and rapid conversion in the polymerization of functional aliphatic carbonates. figshare.commpg.de The catalytic activity of NHOs can be tuned by temperature, allowing for selective ROP over side reactions like transesterification. mpg.deacs.org For monomers with highly reactive side chains, a co-catalyst system, such as an NHO combined with a Lewis acid like magnesium iodide, may be necessary to direct the reaction towards controlled ROP. mpg.deacs.org

Enzymatic Catalysts: Lipases, such as those from Pseudomonas fluorescens (lipase AK), have proven effective in the bulk ROP of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one. acs.org The choice of lipase (B570770) can significantly impact the monomer conversion and the molecular weight of the resulting polymer. acs.org

The presence and position of substituents on the 1,3-dioxan-2-one (B34567) ring can significantly influence its reactivity. The methyl group at the 5-position of this compound can exert both electronic and steric effects. While detailed kinetic studies directly comparing the reactivity of this compound to its unsubstituted counterpart are not extensively available in the provided context, general principles of organic chemistry suggest that the electron-donating nature of the methyl group may slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing the rate of nucleophilic attack.

However, steric factors can also play a crucial role. In a study on the acid-catalysed hydrolysis of methyl cyclohexanecarboxylates, an equatorial methoxycarbonyl group was found to react significantly faster than an axial one. rsc.org This highlights the importance of the conformational arrangement of substituents in determining reactivity. The conformation of the 1,3-dioxane (B1201747) ring and the pseudo-axial or pseudo-equatorial orientation of the methyl group could therefore influence the accessibility of the carbonyl group to incoming nucleophiles.

Furthermore, in related systems, the substitution pattern on the dioxane ring has been shown to affect the stability and reactivity of the molecule. For example, the presence of multiple methyl groups can lead to conformational changes, such as adopting a twist-boat conformation over the typical chair form, to alleviate steric strain. arkat-usa.org

Catalytic Activation Mechanisms for Ring Scission

Transcarbonation and Transesterification Reactions Involving this compound

Transcarbonation and transesterification are important equilibrium reactions that involve the exchange of the carbonate or ester group of this compound with other alcohols or diols. These reactions are fundamental to the synthesis of different carbonate and ester compounds.

A variety of catalysts can promote transcarbonation and transesterification reactions. These include:

Homogeneous and Heterogeneous Bases: Basic catalysts are commonly used for transesterification of cyclic carbonates with alcohols. frontiersin.org This can include alkali metal carbonates, hydroxides, and alkoxides.

Metal-Derived Catalysts: Salts of tin, zinc, and copper have been reported to catalyze transcarbonation reactions. researchgate.net

Organocatalysts: N-heterocyclic olefins (NHOs) have been shown to catalyze transesterification side reactions during the ROP of functionalized 1,3-dioxan-2-ones at room temperature. mpg.deacs.org

The synthesis of 1,3-dioxan-2-one from 1,3-propanediol (B51772) and diethyl carbonate, a transesterification reaction, has been successfully catalyzed by sodium ethoxide or stannous 2-ethylhexanoate. tandfonline.com

Transcarbonation reactions are typically equilibrium-limited. The position of the equilibrium can be influenced by several factors, including the relative stability of the reactants and products, the reaction temperature, and the removal of a volatile byproduct. For example, in the transesterification of glycerol (B35011) with cyclic carbonates, the reaction is thermodynamically favorable.

Kinetic control can be exerted through the choice of catalyst and reaction conditions. For instance, in the NHO-catalyzed polymerization of a functionalized 1,3-dioxan-2-one, lowering the reaction temperature can suppress transesterification side reactions and favor the kinetically controlled ROP. mpg.deacs.org This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. mpg.deacs.org

The reaction of 2-methyl-1,3-propanediol (B1210203) with dimethyl carbonate (DMC) can lead to the formation of this compound alongside other mono- and di-carbonate derivatives, highlighting the competing transesterification pathways. researchgate.net

Catalyst Systems for Interconversion Reactions

Derivatization and Functionalization Strategies of this compound

The structure of this compound, particularly when derived from precursors like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), offers a versatile platform for chemical modification. nii.ac.jpbham.ac.uk The C5 position, bearing both a methyl group and a reactive handle (often a carboxyl group from the precursor), is the primary site for introducing a wide array of functionalities. This allows for the synthesis of functional cyclic carbonate monomers that, after polymerization, yield polymers with pendant groups amenable to post-polymerization modification. sci-hub.se This strategy is crucial for designing advanced materials with tailored properties.

The most prevalent strategy for creating functional polycarbonates from this class of monomers involves installing a reactive group at the C5 position prior to polymerization. The resulting polymer contains pendant reactive sites that can be modified under mild conditions without affecting the polycarbonate backbone. This approach enables the creation of diverse materials from a single polymeric scaffold. rsc.org

Several key reactive monomers derived from the this compound framework have been developed:

Allyl-Functional Monomers : 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) is a widely used monomer containing a pendant allyl group. sci-hub.sersc.org After ring-opening polymerization (ROP) to form poly(MAC), the pendant double bonds serve as versatile handles for various post-functionalization reactions. rsc.org These include:

Thiol-ene "Click" Chemistry : The alkene can react efficiently with thiol-containing molecules to attach functionalities like carboxylic acids or benzyl (B1604629) groups. rsc.org

Epoxidation : The double bonds can be oxidized to epoxides, which are reactive intermediates for further transformations with nucleophiles like amines or alcohols. researchgate.netcapes.gov.br

Ozonolysis : Ozonolysis of the allyl groups followed by a reductive work-up cleaves the double bond to generate pendant aldehyde functionalities. nih.govrsc.org These aldehydes can then be conjugated with aminooxy-containing compounds via oxime ligation, a form of "click" chemistry. nih.govrsc.org

Alkyne-Functional Monomers : 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) incorporates a terminal alkyne. rsc.org This functionality is highly valuable for "click" chemistry. Following polymerization, the pendant alkyne groups can undergo:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction allows for the attachment of azide-containing molecules, such as sugars or peptides. rsc.org

Radical Thiol-yne Reactions : Thiols can be added across the alkyne, providing another route to functional materials. rsc.org

Protected Carboxyl-Functional Monomers : 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) is a monomer where the functionality is a benzyl-protected carboxylic acid. rsc.orgnih.govacs.org After polymerization, the benzyl groups can be cleanly removed via catalytic hydrogenation to yield a polycarbonate with pendant carboxylic acid groups. nih.govacs.org These acidic groups enhance water solubility and provide sites for conjugating molecules via amidation. nih.gov

Vinyl Ether-Functional Monomers : A vinyl ether group can be introduced, as in the monomer 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one (MVEC). nih.gov The pendant vinyl ether moieties are susceptible to several modification chemistries, including acetalization with alcohols, thio-acetalization with thiols, and thiol-ene reactions. nih.gov

| Precursor Monomer | Reactive Handle | Post-Polymerization Reaction(s) | Resulting Functionality |

|---|---|---|---|

| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) | Allyl (Alkene) | Thiol-ene, Epoxidation, Ozonolysis | Thioethers, Epoxides, Aldehydes |

| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) | Propargyl (Alkyne) | CuAAC, Thiol-yne | Triazoles, Thioethers |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | Benzyl Ester | Hydrogenolysis (Deprotection) | Carboxylic Acid |

| 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one (MVEC) | Vinyl Ether | Acetalization, Thiol-ene | Acetals, Thioethers |

Direct functionalization of the carbonate linkage within the polymer backbone is a less common strategy compared to the modification of pendant groups. Such reactions typically involve the cleavage of the carbonate bond and are often associated with the polymer's degradation pathway. However, controlled cleavage can be harnessed as a functionalization method.

The carbonate ester bonds of the polymer backbone are susceptible to nucleophilic attack, primarily through hydrolysis or aminolysis. This process breaks the polymer chain, generating new end-groups. While often leading to a decrease in molecular weight, this reactivity is fundamental to the biodegradability of aliphatic polycarbonates. In specific applications, such as drug delivery, this cleavage can be intentionally triggered by changes in pH or enzymatic action to release a conjugated therapeutic agent or to transform the polymer from a solid implant into soluble fragments for clearance from the body. Therefore, the cleavage of the carbonate linkage can be viewed as a terminal functionalization event, converting the internal carbonate group into hydroxyl and carboxylate end-groups (via hydrolysis) or amide and hydroxyl end-groups (via aminolysis).

Modifications at the Methyl Group for Polymer Post-functionalization

Advanced Mechanistic Studies of this compound Reactivity

Understanding the precise mechanisms of polymerization and subsequent reactions is critical for controlling polymer architecture and properties. Advanced analytical techniques, including in-situ spectroscopy and isotopic labeling, provide deep insights into reaction pathways and kinetics.

In-situ (real-time) spectroscopy is a powerful tool for monitoring the progress of the ring-opening polymerization (ROP) of cyclic carbonates. By tracking changes in the concentration of reactants and products directly in the reaction vessel, detailed kinetic data can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy : This technique is highly effective for monitoring ROP. The cyclic carbonate monomer has characteristic vibrational bands that disappear upon polymerization. For instance, the polymerization of 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) can be followed by monitoring the disappearance of the distinctive C–O ring stretching vibration around 1240 cm⁻¹. researchgate.netcapes.gov.br Similarly, the carbonyl (C=O) stretching vibration of the cyclic monomer (typically around 1750 cm⁻¹) shifts to a different frequency in the open-chain polymer, allowing for real-time tracking of monomer conversion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is frequently used to follow the kinetics of ROP in solution. acs.org The monomer and the resulting polymer have distinct proton signals. For example, the methylene (B1212753) protons adjacent to the oxygen atoms in the cyclic carbonate ring typically appear at a different chemical shift than the corresponding protons in the linear polycarbonate chain. acs.orgresearchgate.net By integrating these characteristic peaks over time, one can precisely quantify monomer consumption and determine reaction rates and orders. acs.orgrsc.org

| Technique | Monitored Signal | Information Obtained |

|---|---|---|

| In-situ FT-IR | Disappearance of cyclic C-O stretch (e.g., ~1240 cm⁻¹) or shift in C=O stretch | Monomer conversion, polymerization kinetics |

| In-situ ¹H NMR | Decrease in monomer-specific proton resonance (e.g., ring CH₂) | Monomer conversion, reaction rate, reactivity ratios in copolymers |

Isotopic labeling is a definitive method for elucidating complex reaction mechanisms by tracing the fate of specific atoms. By replacing an atom (e.g., ¹²C or ¹⁶O) with its heavier isotope (e.g., ¹³C or ¹⁸O), its path through a reaction can be followed using mass spectrometry or NMR spectroscopy.

While specific isotopic labeling studies focusing exclusively on this compound are not extensively documented in dedicated publications, the methodology is well-established for cyclic carbonates and esters and provides crucial mechanistic information. researchgate.nethelmholtz-berlin.de

A primary question in the ROP of cyclic carbonates is the site of bond cleavage during the ring-opening event. The ring can be cleaved at the acyl-oxygen bond (between the carbonyl carbon and the ether oxygen) or the alkyl-oxygen bond (between the alkyl carbon and the ether oxygen). This can be determined by an ¹⁸O-labeling experiment. If the carbonyl oxygen of the monomer is labeled with ¹⁸O, its position in the final polymer chain reveals the mechanism:

Acyl-Oxygen Cleavage : The ¹⁸O label remains in the carbonyl group of the polymer backbone.

Alkyl-Oxygen Cleavage : The ¹⁸O label becomes an ether oxygen in the polymer backbone.

Furthermore, labeling the carbonyl carbon with ¹³C can be used to track potential side reactions, such as decarboxylation, which can occur during polymerization under certain conditions. tum.de Such studies provide unambiguous evidence of the operative reaction pathways, which is essential for catalyst design and the synthesis of well-defined polymers.

Polymerization Science of 5 Methyl 1,3 Dioxan 2 One

Homopolymerization of 5-Methyl-1,3-dioxan-2-one

The homopolymerization of this compound and its functional derivatives is a key area of research for creating biodegradable and biocompatible aliphatic polycarbonates. researchgate.netmdpi.com The development of controlled polymerization techniques has enabled the synthesis of well-defined polymers with predictable molecular weights and narrow dispersities.

A variety of catalytic systems have been explored to mediate the ROP of this compound and its derivatives, ranging from metal-organic frameworks to highly specialized organocatalysts and enzymes.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area, tunable porosity, and potential catalytic activity make them attractive for various chemical transformations, including polymerization catalysis. researchgate.net MOFs containing open metal sites can function as Lewis acids, which are potential active centers for initiating ROP. mdpi.com For instance, MOFs like MIL-101(Cr) and HKUST-1 possess Lewis acidic sites (Cr³⁺ and Cu²⁺, respectively) that are active in catalysis. mdpi.com

While MOFs have been extensively studied as catalysts for biomass valorization and other organic transformations, their specific application in the ring-opening polymerization of this compound is an emerging area. researchgate.netmdpi.com The versatility of MOFs, allowing for the tuning of both metal centers and organic linkers, presents a promising, albeit not yet extensively documented, avenue for developing novel, heterogeneous catalysts for cyclic carbonate polymerization. nih.govresearchgate.net

Organocatalysis has revolutionized the ROP of cyclic esters and carbonates, offering a metal-free alternative that often provides excellent control over the polymerization process under mild conditions. nii.ac.jp

Superbases: Strong organic bases, often termed "superbases," are highly effective catalysts for the ROP of cyclic carbonates. Commonly used superbases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazenes like t-BuP₄. rsc.orgresearchgate.netmdpi.com These catalysts typically operate via a nucleophilic or hydrogen-bonding activation mechanism, often in the presence of an alcohol initiator like benzyl (B1604629) alcohol. mdpi.comnih.gov For example, DBU has been successfully used to catalyze the ROP of a vinyl ether-functionalized derivative, 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one, to yield well-defined homopolymers and block copolymers. nih.gov Similarly, TBD has been employed for the bulk polymerization of 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one. researchgate.net The phosphazene superbase t-BuP₄ has also demonstrated controlled polymerization of trimethylene carbonate, a related six-membered ring, suggesting its potential for this compound derivatives. mdpi.com

Interactive Data Table: Organocatalysts for ROP of this compound Derivatives Below is a summary of various organocatalytic systems used for the ROP of functionalized this compound monomers.

| Catalyst | Initiator/Co-catalyst | Monomer | Resulting Polymer Properties | Reference |

| DBU | Benzyl-protected bis-MPA | 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one | Living characteristics demonstrated | nih.gov |

| DBU/TU | Benzyl Alcohol | 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one | Low dispersities, high end-group fidelity | rsc.org |

| TBD | Benzyl Alcohol | 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one | Controlled composition and polydispersity | researchgate.net |

| DBU | mPEO-OH | 5-methyl-5-ethyloxycarbonyl-1,3-dioxan-2-one | Diblock copolymer synthesis | mdpi.com |

| MSA | Not specified | 5-Methylene-1,3-dioxane-2-one (copolymerization) | Good control (Đ = 1.12-1.15) | nii.ac.jp |

Note: DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene; TBD = 1,5,7-triazabicyclo[4.4.0]dec-5-ene; TU = 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea; MSA = Methane Sulfonic Acid; Đ = Dispersity.

N-Heterocyclic Carbenes (NHCs): NHCs and their derivatives, such as N-Heterocyclic Olefins (NHOs), are another powerful class of organocatalysts for ROP. mpg.denih.gov Research has shown that NHOs can catalyze the ROP of functional carbonates like 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426). mpg.deacs.org A key finding is the ability to tune catalyst activity by adjusting the temperature; at room temperature, side reactions like transesterification may occur, while lowering the temperature (e.g., to -40 °C) promotes selective ROP, leading to narrowly distributed polymers (Đ < 1.30) and (pseudo)first-order kinetics. mpg.deacs.org This temperature-dependent control is crucial for synthesizing well-defined materials without unwanted side reactions. mpg.de For monomers with highly reactive side chains, such as 5-methyl-5-pentafluorophenyloxycarbonyl-1,3-dioxane-2-one, a co-catalyst system involving an NHO and a Lewis acid may be required to achieve controlled polymerization. mpg.deacs.org

Drawing inspiration from biological processes, enzymatic catalysis provides a green and highly selective route for polymerization. Lipases, in particular, have been successfully used to catalyze the ROP of cyclic carbonates. figshare.comepa.gov

Various commercially available lipases have been screened for their ability to polymerize derivatives of this compound, such as 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one. figshare.comepa.gov Studies show that the choice of enzyme significantly impacts both the monomer conversion and the molecular weight of the resulting polymer. figshare.com For instance, among several lipases tested, Lipase (B570770) AK from Pseudomonas fluorescens was found to be highly effective, achieving high monomer conversion and producing polycarbonates with significant molecular weights. figshare.comepa.govevitachem.com The polymerization is typically conducted in bulk at elevated temperatures (e.g., 60-80 °C). figshare.comscispace.com

Interactive Data Table: Enzymatic ROP of this compound and Derivatives This table summarizes findings from the enzymatic polymerization of this compound and a key derivative.

| Enzyme | Monomer | Temp (°C) | Time (h) | Monomer Conversion (%) | Polymer Mₙ ( g/mol ) | Reference |

| Lipase AK (P. fluorescens) | 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | 80 | - | 97 | 6100 | figshare.comepa.gov |

| Novozym 435 (C. antarctica) | This compound | 60 | 120 | 56 | - | scispace.com |

Note: Mₙ = Number-average molecular weight.

Understanding the kinetic and thermodynamic parameters of polymerization is essential for controlling the reaction and predicting the properties of the final polymer. The ROP of six-membered cyclic carbonates is generally characterized as an equilibrium process. acs.org

The thermodynamic viability of polymerization is dictated by the Gibbs free energy change (ΔGₚ), which depends on the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. For the ROP of cyclic monomers, ΔHₚ is largely driven by the release of ring strain, while ΔSₚ is typically negative due to the loss of translational freedom when converting monomers to a polymer chain. Anionic equilibrium polymerization studies of various six-membered cyclic carbonates have shown that the polymerizability is directly related to the stability of the resulting polymer structure and that final monomer conversions often remain below 100%. acs.org Substituents on the carbonate ring can influence these thermodynamic parameters; for example, bulky substituents can decrease the exothermicity of the reaction. vulcanchem.com

Data Table: Thermodynamic Parameters for ROP of Related Cyclic Carbonates

| Monomer | ΔHₚ (kJ/mol) | ΔSₚ (J/(mol·K)) | Reference |

| 5-(Allyloxy)-1,3-dioxan-2-one | -28.5 | -89.4 | vulcanchem.com |

| 1,3-dioxan-2-one (B34567) | -23.0 to -24.3 | - | acs.org |

| 5,5-dimethyl-1,3-dioxan-2-one (B1295347) | -13.4 to -14.6 | - | acs.org |

The kinetics of ROP describe the rate at which the polymerization proceeds. For many organocatalyzed systems, the polymerization follows first-order kinetics with respect to the monomer concentration. acs.org Kinetic studies on the ROP of a related monomer, 1,4-dioxan-2-one, initiated by aluminum triisopropoxide, showed the reaction to be first order in both monomer and initiator, with a determined absolute rate constant. acs.org

For the ROP of this compound derivatives, kinetic investigations have confirmed controlled polymerization behavior. For instance, the NHO-catalyzed polymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one exhibits (pseudo)first-order kinetic progression. mpg.de The rate of polymerization is also influenced by steric and electronic effects of substituents on the monomer. vulcanchem.com Bulky groups at the 5-position can hinder the approach of the nucleophile, thereby reducing the polymerization rate. vulcanchem.com Conversely, electron-withdrawing or conjugating groups can lower the activation energy for ring-opening by stabilizing the transition state. vulcanchem.com While specific activation energy values for this compound are not widely reported in the surveyed literature, these established principles govern its kinetic behavior.

Kinetic and Thermodynamic Parameters of this compound ROP

Impact of Temperature and Pressure on Polymerization Equilibrium

The ring-opening polymerization of cyclic monomers is an equilibrium process governed by thermodynamic parameters, primarily enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The Gibbs free energy of polymerization (ΔG_p) determines the spontaneity of the reaction and is related to temperature by the equation: ΔG_p = ΔH_p - TΔS_p.

Impact of Temperature:

The polymerization of six-membered cyclic carbonates like this compound is generally favored enthalpically due to the release of ring strain, resulting in a negative ΔH_p. wiley-vch.de The conversion of a cyclic monomer to a linear polymer chain leads to a decrease in the degrees of freedom, resulting in a negative ΔS_p. wiley-vch.de Consequently, there exists a ceiling temperature (T_c) at which the polymerization is in equilibrium (ΔG_p = 0). Above the T_c, polymerization is thermodynamically unfavorable. For many six-membered cyclic carbonates, the polymerization is thermodynamically favored at typical reaction temperatures. acs.org

In the anionic equilibrium polymerization of various six-membered cyclic carbonates, it has been observed that the final monomer conversion is temperature-dependent. As the temperature increases, the equilibrium monomer concentration generally increases, leading to a lower polymer yield. A study on the anionic polymerization of several substituted 1,3-dioxan-2-ones demonstrated this trend, where thermodynamic parameters were estimated using Dainton's equation. mdpi.comresearchgate.net The polymerizability of these cyclic carbonates was found to correlate with the stability of the resulting polymer structures. mdpi.comresearchgate.net For instance, in the cationic ring-opening polymerization of some cyclic carbonates, prolonged reaction times and elevated temperatures were found to accelerate side reactions like decarboxylation. acs.org

Impact of Pressure:

The effect of pressure on the ring-opening polymerization of this compound is not extensively documented in the literature. However, general principles of polymerization thermodynamics suggest that pressure can influence the equilibrium. According to Le Chatelier's principle, an increase in pressure will favor the state that occupies a smaller volume. In many polymerization reactions, the polymer has a higher density (smaller specific volume) than the monomer, suggesting that high pressure would favor polymerization and could potentially increase the ceiling temperature. mdpi.com

Studies on the related reaction of CO2 cycloaddition to epoxides to form cyclic carbonates have shown that pressure can significantly affect reaction rates and yields. semanticscholar.orgresearchgate.net For instance, in the synthesis of cyclic carbonates from epoxides and CO2, an increase in CO2 pressure generally leads to higher conversion up to a certain point, beyond which the effect may plateau or even decrease. semanticscholar.orgresearchgate.net While this pertains to the monomer synthesis, it highlights the role of pressure in manipulating reactions involving cyclic esters. The ROP of cyclic ethylene (B1197577) carbonate is noted as a low-pressure technology, which is an advantage over the direct copolymerization of ethylene oxide and CO2. mdpi.com

Control over Molecular Weight, End-Group Fidelity, and Dispersity in Poly(this compound)

Precise control over the molecular weight, end-group fidelity, and dispersity (Đ) of poly(this compound) and its derivatives is crucial for tailoring the material properties for specific applications. Organocatalyzed ring-opening polymerization has emerged as a particularly effective method for achieving well-defined polymer architectures.

Various organocatalytic systems have been employed, demonstrating excellent control over the polymerization. For instance, the dual catalyst system of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used for the ROP of 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one, yielding homopolymers with low dispersities and high end-group fidelity. rsc.org Similarly, diphenyl phosphate (B84403) (DPP) has been shown to be an efficient organocatalyst for the ROP of a range of cyclic carbonates, including functionalized derivatives of this compound, affording polycarbonates with narrow polydispersity indices without side reactions like backbiting or decarboxylation. acs.org

The use of phosphazene organocatalysts, such as t-BuP4, has also demonstrated good control over the molecular weight and dispersity in the ROP of trimethylene carbonate, a related cyclic carbonate, with dispersity values below 1.30 being achieved. mdpi.comsemanticscholar.org The molecular weight can be effectively controlled by adjusting the monomer-to-initiator ratio, and the resulting polymers exhibit high end-group fidelity, which is essential for subsequent modifications or the synthesis of block copolymers. mdpi.comsemanticscholar.org

Below is a table summarizing the control over polymerization of this compound derivatives using different catalytic systems.

| Monomer | Catalyst/Initiator System | Molar Mass (Mn, g/mol ) | Dispersity (Đ) | Reference |

| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one | TU/DBU | - | Low | rsc.org |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | Lipase AK | 6,100 | - | researchgate.net |

| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | sparteine/TU | up to 13,000 | 1.12 | rsc.org |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | DBU or TU-amine | up to 14,400 | 1.18–1.19 | rsc.org |

| Phosphonate-functionalized derivative | DBU/TU | 2,500 | 1.22 | mdpi.com |

| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | Diphenyl phosphate | - | Narrow | acs.org |

Copolymerization Strategies Utilizing this compound

Copolymerization significantly broadens the range of properties achievable with polycarbonates derived from this compound. By incorporating other cyclic monomers, materials with tailored thermal, mechanical, and degradation characteristics can be designed.

Random Copolymerization with Other Cyclic Carbonates and Lactones

Random copolymers of this compound derivatives with other cyclic carbonates and lactones, such as L-lactide (LLA) and ε-caprolactone (CL), have been synthesized to modify the properties of the resulting polymers. For example, copolymers of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with LLA and CL have been prepared via ROP, resulting in copolymers with a random distribution of monomer units. usm.edu

The reactivity ratios of the comonomers are a critical factor in determining the randomness of the copolymer. In the copolymerization of MBC with L-lactide using organocatalysts, the reactivity ratios were found to be 1.1 for lactide and 0.072 for MBC, indicating that lactide is incorporated more readily into the polymer chain. rsc.org The copolymerization of a propargyl-functional cyclic carbonate, 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC), with trimethylene carbonate (TMC) showed that MPC was preferentially incorporated at the beginning of the polymerization. rsc.org

The table below presents data on the random copolymerization of this compound derivatives.

| Comonomer 1 | Comonomer 2 | Catalyst System | Copolymer Type | Reference |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | L-lactide (LLA) | Al-alkoxide or Sn(Oct)2 | Random | usm.edu |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | ε-caprolactone (CL) | Al-alkoxide or Sn(Oct)2 | Random | usm.edu |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | L-lactide (LLA) | DBU or TU-amine | Random | rsc.org |

| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) | Trimethylene Carbonate (TMC) | DBU/TU | Random | rsc.org |

| 5-methyl-5-(2-nitro-benzoxycarbonyl)-1,3-dioxan-2-one | L-lactide (LLA) | Diethyl zinc | Random | acs.org |

Block Copolymer Synthesis via Sequential ROP of this compound and Other Monomers

Block copolymers containing segments of poly(this compound) can be synthesized through the sequential ring-opening polymerization of the cyclic carbonate and another monomer. This strategy is often employed to create amphiphilic block copolymers, which can self-assemble into various nanostructures. A common approach involves using a macroinitiator, such as poly(ethylene glycol) (PEG), to initiate the polymerization of the cyclic carbonate monomer. rsc.org

For instance, block copolymers of 5-methyl-5-(2-nitro-benzoxycarbonyl)-1,3-dioxan-2-one have been synthesized using a methoxy-PEG macroinitiator. rsc.org Another example is the synthesis of A-B-A type block copolymers with a central poly(L-lactide) (PLLA) block and outer poly(5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one) (PMBC) blocks. researchgate.netwiley.com In this case, a hydroxyl-telechelic PLLA was used as a macroinitiator for the ROP of MBC. However, transesterification reactions can sometimes lead to the formation of multiblock copolymers instead of the intended triblock structure. researchgate.netwiley.com

The synthesis of diblock copolymers of 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one and L-lactide has also been reported, yielding polymers with orthogonal acetylene (B1199291) moieties available for further functionalization. rsc.org

Graft Copolymerization from Macromonomers Containing this compound Units

Graft copolymers can be prepared by "grafting from" a polymer backbone that contains initiating sites. Polymers of this compound derivatives can be functionalized to create these initiating sites for the growth of side chains. For example, poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one) (PMAC) has been used as a backbone for graft copolymerization. In one approach, the allyl groups on the PMAC backbone are modified to introduce initiating sites for the subsequent polymerization of another monomer, creating a graft copolymer structure. zju.edu.cn

Another strategy involves the "grafting to" approach, where pre-synthesized polymer chains with reactive end groups are attached to a functional polymer backbone. A study demonstrated the partial grafting of PEG-monothiol onto an allyl-functional polycarbonate, poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one), via a thiol-ene photoclick reaction to produce a water-soluble amphiphilic copolymer. rsc.org

Cross-Polymerization to Form Networks

Cross-linked polymer networks can be formed from polymers of this compound that bear reactive pendant groups. These networks can exhibit properties such as swelling in solvents to form hydrogels, which are of interest for biomedical applications.

One method to create such networks is through the post-polymerization functionalization of a pre-formed polymer. For example, an allyl-functional polycarbonate, poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one), can be cross-linked using a PEG-bisthiol via a thiol-ene photoclick reaction to form hydrogels. rsc.org The properties of these networks, such as swelling and mechanical strength, can be tuned by varying the composition and cross-linking density. researchgate.net

Another approach involves the copolymerization of a functional cyclic carbonate with a cross-linking agent. Research on related trimethylene carbonate systems has shown that networks can be formed by the anionic ring-opening polymerization of monomers in the presence of a bifunctional cross-linker. researchgate.net

Mechanistic Investigations of this compound ROP

Understanding the mechanistic pathways of ROP is crucial for tailoring the resulting polymer's characteristics. The polymerization can proceed through coordination-insertion, anionic, or cationic routes, with side reactions being a key consideration for achieving well-defined polymers.

The coordination-insertion mechanism is one of the most widely used and controlled methods for the ROP of cyclic esters and carbonates, often employing metal-based catalysts. uliege.beresearchgate.net The process is generally initiated by a metal alkoxide species, which may be added directly or formed in situ from the reaction of a metal complex with an alcohol. researchgate.net

The mechanism involves two key steps:

Coordination: The carbonyl oxygen of the this compound monomer coordinates to the Lewis acidic metal center of the catalyst. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. uliege.beresearchgate.net

Insertion: The alkoxide group attached to the metal center then performs a nucleophilic attack on the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond in the cyclic monomer and its insertion into the metal-alkoxide bond. acs.org This process regenerates the metal alkoxide at the propagating chain end, allowing for the sequential addition of further monomer units. uliege.be

A variety of metal-based catalysts are effective for this type of polymerization. Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), in the presence of an alcohol, is a widely studied catalyst for the ROP of lactones and is understood to operate via a coordination-insertion pathway. researchgate.net Other effective metal catalysts include those based on aluminum, zinc, and iron. uliege.beacs.org For instance, aluminum triisopropoxide (Al(OiPr)₃) has been shown to be an efficient initiator for the ROP of similar cyclic ester-ethers, proceeding through a coordination-insertion mechanism with selective rupture of the acyl-oxygen bond. acs.org The choice of catalyst can significantly influence the polymerization kinetics and the properties of the resulting polymer.

| Catalyst System | Monomer Example | Key Features |

| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) / Alcohol | L-lactide, 1,5-Dioxepan-2-one | Widely used due to high activity and solubility; mechanism involves formation of a tin-alkoxide initiating species. researchgate.net |

| Aluminum Triisopropoxide (Al(OiPr)₃) | 1,4-Dioxan-2-one (PDX) | Acts as an efficient initiator; polymerization is first order in both monomer and initiator. acs.org |

| Zinc Lactate, Zinc Acetate (B1210297), Zinc Alkoxides | ε-Caprolactone | Can initiate via coordination-insertion; zinc acetate is considered a less toxic analogue to tin octoate. uliege.be |

| Iron(III) Acetylacetonate | 4,5-Dimethyl-1,3-dioxolan-2-one | Initiates by coordinating to the carbonyl oxygen, facilitating nucleophilic attack by an alkoxide. smolecule.com |

| N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂) | Trimethylene Carbonate (TMC) | Proposed as a metal-free system that mimics the coordination-insertion mechanism of metal alkoxides. nih.gov |

This table presents examples of catalyst systems used for the coordination-insertion ROP of cyclic esters and carbonates, illustrating the principles applicable to this compound.

Anionic ROP: The anionic ring-opening polymerization of cyclic carbonates like this compound is typically initiated by strong nucleophiles such as alkoxides. A proposed mechanism involves the nucleophilic attack of the initiator (e.g., an alkoxide) on the carbonyl carbon of the monomer. semanticscholar.org This attack opens the ring to form a new alkoxide at the chain end, which then propagates by attacking subsequent monomer units. Organocatalysts like phosphazene superbases can be used to generate the initiating alkoxy active center from an alcohol, allowing for a controlled/living polymerization of related monomers like trimethylene carbonate (TMC). semanticscholar.org

Cationic ROP: The cationic ring-opening polymerization of cyclic carbonates can be initiated by Brønsted acids (e.g., triflic acid, TfOH) or Lewis acids. acs.orgbham.ac.uk The mechanism can be complex, often involving competition between an activated monomer (AM) mechanism and an active chain end (ACE) mechanism. bham.ac.uk

In the AM mechanism , the monomer is first activated by protonation or coordination to the cationic initiator. An alcohol or the hydroxyl end-group of the polymer chain then attacks the activated monomer. bham.ac.uk

In the ACE mechanism , the propagating chain end is a cationic species, such as an oxonium ion, which directly attacks the incoming monomer. bham.ac.uk

Cationic polymerization of cyclic carbonates can sometimes be complicated by a decarboxylation side reaction, which leads to the formation of ether linkages in the polymer backbone instead of the desired carbonate groups. acs.org However, specific conditions and catalysts, such as diphenyl phosphate, have been developed to suppress these side reactions and yield well-defined polycarbonates. bham.ac.uk For some monomers, such as 5-methylene-1,3-dioxan-2-one, cationic polymerization with initiators like TfOH can proceed in a pseudo-living manner, showing a linear relationship between monomer conversion and the polymer's molecular weight. acs.org

Achieving high molecular weight and well-defined polymers requires minimizing undesirable side reactions and controlling chain termination and transfer events.

Chain Transfer: Chain transfer reactions are often deliberately employed to control the molecular weight of the resulting polymer. Alcohols are common chain transfer agents in the ROP of cyclic carbonates. bham.ac.uk In this process, a growing polymer chain reacts with an alcohol molecule, terminating that chain with a hydroxyl group and generating a new alkoxide that can initiate a new polymer chain. This allows the number of polymer chains, and thus the final molecular weight, to be controlled by the initial monomer-to-alcohol ratio. uliege.be

Termination: Polymerization can be terminated by the depletion of the monomer, quenching with a terminating agent (like water or acid), or by irreversible side reactions. In controlled polymerizations, termination is often a deliberate step to end the reaction and isolate the polymer. Hydrolysis is a common termination event that results in polymers with hydroxyl end-groups. smolecule.com

Side Reactions: The most significant side reactions in the ROP of cyclic carbonates are decarboxylation and transesterification.

Decarboxylation: This involves the elimination of carbon dioxide from the monomer or the propagating chain, leading to the formation of ether linkages. It is particularly prevalent in cationic ROP at elevated temperatures but can be suppressed by using specific catalysts or lower instantaneous monomer concentrations. bham.ac.ukacs.org

| Reaction Type | Description | Common Causes / Conditions | Mitigation Strategies |

| Decarboxylation | Loss of CO₂ leading to ether linkages in the polymer backbone. | Cationic polymerization, high temperatures. bham.ac.ukacs.org | Use of specific catalysts (e.g., diphenyl phosphate), reducing instantaneous monomer concentration. bham.ac.uk |

| Intermolecular Transesterification | Exchange of segments between polymer chains. | High temperatures, prolonged reaction times, certain metal catalysts. | Lowering temperature, using more selective catalysts (e.g., some organocatalysts). acs.org |

| Intramolecular Transesterification (Backbiting) | Propagating chain end attacks its own backbone, forming cyclic oligomers. | High temperatures, thermodynamically driven process. | Selecting catalysts that favor propagation over backbiting, running reactions to high conversion quickly. bham.ac.uk |

| Chain Transfer | A growing chain is terminated and a new one is initiated. | Presence of protic species like water or alcohols. | Rigorous purification of reagents; deliberate addition of alcohol to control molecular weight. uliege.bebham.ac.uk |

This table summarizes key side and transfer reactions encountered during the ROP of cyclic carbonates and strategies for their control.

Anionic and Cationic ROP Pathways of this compound

Advanced Polymer Architectures and Functionalization from this compound

The versatility of ROP allows for the synthesis of polymers with complex architectures beyond simple linear chains. By using functional initiators or monomers derived from this compound, it is possible to create star, brush, and dendritic polymers, as well as polymers with specific end-group functionalities.

Advanced polymer architectures offer unique rheological, thermal, and solution properties compared to their linear counterparts. kinampark.com

Star Polymers: These polymers consist of multiple linear polymer arms radiating from a central core. kinampark.com The "core-first" method is a common approach where a multifunctional initiator (the core) simultaneously initiates the growth of several polymer arms. kinampark.com For polycarbonates, core molecules such as 1,1,1-tris(hydroxymethyl)propane or hyperbranched polymers with multiple hydroxyl groups can be used to initiate the ROP of this compound, resulting in a star-shaped architecture. kinampark.com

Brush Polymers: Also known as bottlebrush polymers, these consist of a linear polymer backbone with densely grafted polymeric side chains. A "grafting-onto" approach can be used, where pre-synthesized side chains are attached to a functionalized backbone. For instance, a polycarbonate backbone containing reactive pendant groups (e.g., azides) can be reacted with alkyne-terminated side chains via "click" chemistry to create a molecular brush. researchgate.net

Dendritic Polymers: Dendritic polymers are highly branched, tree-like macromolecules. Hyperbranched polymers, a subset of dendritic structures, can be synthesized in a one-step reaction. rsc.org The synthesis of dendritic-unit-bridged hyperbranched graft copolymers has been demonstrated, where a multifunctional monomer (an "inimer") is used to create a hyperbranched core, from which linear polymer grafts are subsequently grown. rsc.org

Telechelic polymers are defined as macromolecules that possess two reactive functional groups at their chain ends. researchgate.net These end-functional polymers are valuable as building blocks for creating more complex structures like block copolymers or for cross-linking into networks. researchgate.netmdpi.com

The synthesis of telechelic and end-functionalized poly(this compound) is most commonly achieved through two main strategies:

Functional Initiators: Using an initiator that already contains the desired functional group is a straightforward method to introduce functionality at the α-chain end. rsc.org For example, an alcohol containing a pyrene, alkyne, or azide (B81097) group can be used to initiate the ROP, resulting in a polymer with that specific functionality at one end (a monochelic polymer). acs.orgrsc.org To create a homobifunctional telechelic polymer, a bifunctional initiator with two initiating sites (e.g., a diol) is used. researchgate.net

Post-Polymerization Modification: This strategy involves converting the end-groups of a pre-formed polymer into the desired functional groups. The hydroxyl end-groups typically present on polycarbonates synthesized via ROP are amenable to a wide range of chemical transformations. researchgate.net

The synthesis of well-defined propargyl-functional polycarbonates has been achieved via organocatalytic ROP of 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one, demonstrating high end-group fidelity. rsc.org These polymers, with their terminal alkyne groups, can then be functionalized using click chemistry, showcasing the power of combining functional monomers with controlled polymerization to create tailored materials. rsc.org

| Functional Group | Method of Introduction | Initiator / Monomer Example | Potential Application |

| Pyrene | Functional Initiator | Pyrene butanol | Fluorescent labeling, probing polymer dynamics. acs.org |

| Alkyne | Functional Monomer | 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one | Post-polymerization modification via "click" chemistry. rsc.org |

| Azide | Post-Polymerization Modification | Conversion of a hydroxyl end-group | "Click" chemistry, bioconjugation. researchgate.net |

| Thiol | Functional Initiator | Thiol-containing initiator | Surface attachment, reaction via thiol-ene chemistry. mdpi.com |

| Carboxyl | Bifunctional Initiator / Modification | Initiator with a protected carboxyl group | Further derivatization, pH-responsive systems. mdpi.com |

| Cholesterol | Functional Initiator | Cholesterol-containing initiator | Self-assembly for drug delivery systems. nih.gov |

This table provides examples of methods to introduce specific functionalities to polycarbonate chains derived from monomers like this compound.

Synthesis of Hyperbranched and Network Polymers

The architectural diversification of polycarbonates derived from this compound and its analogues extends to complex three-dimensional structures, including hyperbranched polymers and crosslinked networks. These advanced polymer architectures offer unique properties compared to their linear counterparts, such as lower viscosity, higher solubility, and a high density of terminal functional groups, making them suitable for specialized applications like drug delivery and advanced coatings.

Hyperbranched Polymer Synthesis

Hyperbranched polymers (HBPs) are highly branched, globular macromolecules synthesized typically in a one-pot reaction. rsc.org Their structure is characterized by dendritic, linear, and terminal units. rsc.org The synthesis of hyperbranched aliphatic polycarbonates can be achieved through several strategies, often involving the ring-opening polymerization (ROP) of specialized monomers or polycondensation reactions.

One primary method involves the use of AB₂-type monomers, where a single molecule contains one polymerizable group (A) and two branching functionalities (B). For cyclic carbonates, this often translates to a monomer with a carbonate ring and additional hydroxyl groups. For instance, the ROP of monomers like 5-(4-hydroxybutyl)-1,3-dioxan-2-one, an analogue of the title compound, yields hyperbranched polycarbonates with primary hydroxyl groups that can be further modified. acs.org Similarly, a glycerol-based AB₂ monomer, 5-{3-[(2-hydroxyethyl)thio]propoxy}-1,3-dioxan-2-one, has been synthesized and polymerized to create hyperbranched structures. acs.org

Another approach is the A₂ + B₃ polycondensation. This involves reacting a difunctional monomer (A₂) with a trifunctional monomer (B₃). For example, hyperbranched aromatic polycarbonates have been synthesized by reacting di-tert-butyltricarbonate (an A₂ monomer) with 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (a B₃ monomer). rsc.org A more direct one-pot synthesis strategy for hyperbranched polycarbonates has been developed using diols and dimethyl carbonate (DMC) with basic catalysts, where polymer growth occurs via transesterification. rsc.org

The monomer 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is a critical precursor for creating hyperbranched polyesters and can be used to synthesize the cyclic carbonate 5-methyl-5-carboxyl-1,3-dioxan-2-one (MCC). rsc.org This platform allows for the creation of a diverse library of dendritic-linear polymer hybrids. rsc.org

| Monomer System | Polymerization Method | Catalyst/Conditions | Resulting Architecture |

| 5-(4-hydroxybutyl)-1,3-dioxan-2-one | Ring-Opening Polymerization | Not specified | Hyperbranched aliphatic polycarbonate acs.org |

| 5-ethyl-5-hydroxymethyl-1,3-dioxan-2-one | Ring-Opening Polymerization | Catalyst-free | Hyperbranched aliphatic polycarbonate rsc.org |